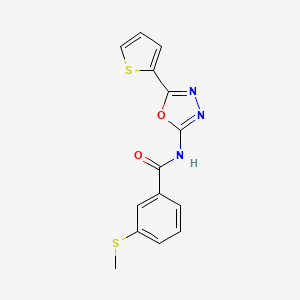![molecular formula C23H30N2O3S B2823029 2-Ethoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]naphthalene-1-carboxamide CAS No. 2415504-47-9](/img/structure/B2823029.png)
2-Ethoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]naphthalene-1-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various areas of research.
Scientific Research Applications
2-Ethoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]naphthalene-1-carboxamide has shown potential applications in various areas of scientific research. One of the main areas of application is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. It has also been investigated for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-Ethoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]naphthalene-1-carboxamide is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-Ethoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]naphthalene-1-carboxamide has various biochemical and physiological effects. It has been shown to induce cell death in cancer cells and reduce inflammation in animal models. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Ethoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]naphthalene-1-carboxamide in lab experiments is its potential as a multi-targeted agent, meaning it may have activity against multiple disease targets. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 2-Ethoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]naphthalene-1-carboxamide. One area of focus is on its potential as an anti-cancer agent, with further studies needed to determine its efficacy against different types of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a treatment for neurodegenerative diseases. Finally, research on improving the solubility of this compound could lead to its wider use in lab experiments.
In conclusion, 2-Ethoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]naphthalene-1-carboxamide is a promising compound with potential applications in various areas of scientific research. Its multi-targeted activity and potential as an anti-cancer and anti-inflammatory agent make it an area of interest for future research. However, further studies are needed to fully understand its mechanism of action and potential limitations.
Synthesis Methods
The synthesis of 2-Ethoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]naphthalene-1-carboxamide involves the reaction of 2-ethoxy-1-naphthoic acid with thiomorpholine-4-oxide in the presence of triethylamine. The resulting product is then reacted with formaldehyde and sodium borohydride to obtain the final compound.
properties
IUPAC Name |
2-ethoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3S/c1-2-28-20-8-7-18-5-3-4-6-19(18)21(20)22(26)24-17-23(9-13-27-14-10-23)25-11-15-29-16-12-25/h3-8H,2,9-17H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHPFVZGSWAOFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3(CCOCC3)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,5-dimethoxybenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2822950.png)
![4-[(Dipropylamino)methyl]benzoic acid hydrochloride](/img/structure/B2822951.png)

![4-bromo-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2822954.png)
![N-[[4-[(2-amino-2-oxoethyl)carbamoyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2822955.png)
![(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2822957.png)
![5-(2-chloro-4-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2822959.png)

![2-Methyl-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2822962.png)
![4-butoxy-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2822963.png)


![N4-(4-methoxyphenyl)-N2-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2822968.png)